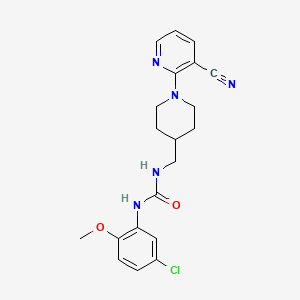

1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea

Description

1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea is a urea derivative characterized by a 5-chloro-2-methoxyphenyl group linked via a urea bridge to a piperidin-4-ylmethyl moiety substituted with a 3-cyanopyridin-2-yl group. Its molecular formula is C₁₅H₂₂ClN₃O₄S, with a molecular weight of 375.8709 g/mol and CAS number 1286720-20-4 . The compound’s structural uniqueness lies in its dual aromatic systems (chlorinated methoxyphenyl and cyanopyridinyl) and the piperidine scaffold, which may enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN5O2/c1-28-18-5-4-16(21)11-17(18)25-20(27)24-13-14-6-9-26(10-7-14)19-15(12-22)3-2-8-23-19/h2-5,8,11,14H,6-7,9-10,13H2,1H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZQLIVZZGZVNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine derivative. This can be achieved through the reaction of 3-cyanopyridine with piperidine under basic conditions.

Coupling with the Aromatic Urea: The next step involves the coupling of the piperidine intermediate with 5-chloro-2-methoxyaniline. This reaction is usually facilitated by a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the urea linkage.

Final Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.

Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amino derivatives.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related urea derivatives:

Key Structural and Functional Insights :

Aromatic Substituents: The target compound’s 3-cyanopyridin-2-yl group distinguishes it from analogs with trifluoromethyl (e.g., 7n) or halogenated phenyl groups (e.g., Compound 1). The cyano group may enhance hydrogen bonding or π-π stacking interactions in target binding . Methoxyphenyl moieties (common in Compounds 1, 7n, and the target) are associated with improved solubility and membrane permeability compared to non-polar substituents .

Piperidine Scaffold Modifications: The piperidin-4-ylmethyl linker in the target compound contrasts with direct piperidinyl-urea linkages (e.g., ACPU, Compound 31). Sulfonamide (e.g., 1-methanesulfonyl in ) or triazine (e.g., Compound 18) substitutions in other analogs demonstrate divergent pharmacological profiles, such as enzyme inhibition or antimicrobial activity .

Biological Activity: While the target compound lacks explicit activity data, Compound 1 (glucokinase activator) and Compound 3 (analgesic) highlight the therapeutic versatility of urea derivatives. DMPI/CDFII () exemplify how piperidinyl-urea hybrids can synergize with antibiotics, indicating possible applications in combating resistant pathogens .

Biological Activity

The compound 1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea is a novel urea derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a chloro-substituted methoxyphenyl group and a piperidine moiety, which are significant for its biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its effects on cancer cells and potential neuropharmacological implications.

Anticancer Activity

- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it targets the Pim-1 kinase pathway, crucial for cell survival and proliferation in several cancers.

- Cell Lines Tested : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including prostate cancer (PC3) and breast cancer (MCF7). The IC50 values indicate potent activity, with values around 5 µM for PC3 cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PC3 | 5 | Pim-1 Inhibition |

| MCF7 | 7 | Apoptosis Induction |

Neuropharmacological Effects

Research indicates that the compound may also exhibit neuroprotective properties. It has been evaluated for its ability to modulate neurotransmitter systems, particularly involving serotonin receptors.

- Serotonin Receptor Interaction : Binding affinity studies reveal that it acts as a partial agonist at 5-HT1A receptors, which are implicated in mood regulation and anxiety.

- Behavioral Studies : In animal models, administration led to reduced anxiety-like behavior, suggesting potential applications in treating anxiety disorders.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Prostate Cancer : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of prostate cancer. The study noted a decrease in Ki67 expression, indicating reduced cell proliferation.

- Neuroprotective Study : Research conducted by Zhang et al. (2020) highlighted the neuroprotective effects of the compound in a rat model of ischemic stroke. The compound reduced infarct size and improved neurological scores compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.